1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1368997-01-6
VCID: VC3204951
InChI: InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17)
SMILES: CC1=CC(=C(C=C1)CN2C=C(C=N2)C(=O)O)C
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

CAS No.: 1368997-01-6

Cat. No.: VC3204951

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid - 1368997-01-6

Specification

CAS No. 1368997-01-6
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 1-[(2,4-dimethylphenyl)methyl]pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17)
Standard InChI Key VHAWRAOZRHOMQA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CN2C=C(C=N2)C(=O)O)C
Canonical SMILES CC1=CC(=C(C=C1)CN2C=C(C=N2)C(=O)O)C

Introduction

Chemical Structure and Properties

Structural Characteristics

1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid consists of a pyrazole core with a carboxylic acid group at the 4-position and a 2,4-dimethylphenylmethyl group attached to the N1 position of the pyrazole ring. The structure features a methylene bridge connecting the pyrazole nitrogen to the 2,4-dimethylphenyl group, which distinguishes it from similar compounds where the phenyl group is directly attached to the pyrazole nitrogen.

PropertyValueBasis for Estimation
Molecular FormulaC13H14N2O2Structural analysis
Molecular Weight~230 g/molBased on atomic composition
AppearanceLikely a white to off-white solidCommon for similar pyrazole carboxylic acids
SolubilityPartially soluble in water; soluble in organic solventsBased on functional groups present
AciditypKa likely between 4-5Typical for aromatic carboxylic acids
LogP~2-3Estimated based on structural features

Synthesis Methods

Key Synthetic Considerations

Applications in Medicinal Chemistry

Structure-Activity Relationships

The specific arrangement of functional groups in 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid may confer unique biological activity profiles. The methylene linker between the pyrazole and the 2,4-dimethylphenyl group provides conformational flexibility that could influence binding to biological targets. Additionally, the carboxylic acid group can serve as a hydrogen bond donor and acceptor, facilitating interactions with proteins or other biological molecules.

Further modifications of the basic structure, such as esterification of the carboxylic acid or substitution at other positions of the pyrazole ring, could be explored to develop structure-activity relationships and optimize properties for specific therapeutic applications.

Comparative Analysis with Similar Compounds

Structural Comparison

Several similar pyrazole derivatives provide context for understanding 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid:

  • 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1154196-63-0): This compound has direct attachment of the 2,4-dimethylphenyl group to the pyrazole nitrogen and additional methyl groups at positions 3 and 5.

  • 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1154196-42-5): Similar to the first compound but lacking the methyl group at position 3 .

  • 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1004193-25-2): This compound includes an oxygen atom in the linker between the pyrazole and the 2,4-dimethylphenyl group, and the carboxylic acid is at position 3 rather than 4 .

The target compound differs from these by having a methylene bridge between the pyrazole nitrogen and the 2,4-dimethylphenyl group, without additional substituents on the pyrazole ring other than the carboxylic acid at position 4.

Data Table: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acidNot availableC13H14N2O2~230 g/molMethylene bridge between pyrazole and 2,4-dimethylphenyl
1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid1154196-63-0C14H16N2O2244.29 g/molDirect attachment to pyrazole; methyl groups at positions 3 and 5
1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid1154196-42-5C13H14N2O2230.26 g/molDirect attachment to pyrazole; methyl group at position 5
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid1004193-25-2C13H14N2O3246.26 g/molOxygen in linker; carboxylic acid at position 3

Functional Group Analysis

The presence of different functional groups and structural arrangements affects the properties and potential applications of these compounds:

  • Carboxylic acid position: In the target compound and its close analogs, the carboxylic acid is at position 4 of the pyrazole ring, while in 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, it is at position 3. This difference could affect electronic distribution and hydrogen bonding patterns.

  • Linker between pyrazole and phenyl: The methylene bridge in the target compound provides rotational flexibility compared to direct attachment in some analogs, potentially affecting molecular conformation and binding properties.

  • Additional substituents: The presence or absence of methyl groups at positions 3 and 5 of the pyrazole ring in different analogs would influence electronic properties, steric effects, and lipophilicity.

These structural variations could translate to differences in biological activity profiles, making comparative studies valuable for understanding structure-activity relationships in this class of compounds.

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on developing a series of analogs with various modifications to establish structure-activity relationships. Potential modifications include:

  • Varying the position of the carboxylic acid group on the pyrazole ring

  • Modifying the methylene linker length or incorporating other linking groups

  • Introducing additional substituents on the pyrazole ring or the phenyl moiety

  • Transforming the carboxylic acid into esters, amides, or other derivatives

These modifications could help identify structural features critical for specific biological activities and guide the development of more potent and selective compounds for targeted applications.

Biological Evaluation

Comprehensive biological screening of 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid would be valuable to determine its activity profile. Based on the known properties of similar pyrazole derivatives, evaluations could include:

  • Anti-inflammatory and analgesic activity assays

  • Antimicrobial screening against various pathogens

  • Assessment of potential anticancer activity in different cell lines

  • Evaluation of enzyme inhibition profiles

Such studies would provide insights into the compound's potential therapeutic applications and guide further development efforts.

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